

## comparative performance of 2,4,6-Triphenylpyrylium salts in pyridinium synthesis

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# A Comparative Guide to 2,4,6-Triphenylpyrylium Salts for Pyridinium Synthesis

For researchers, scientists, and drug development professionals, the synthesis of N-substituted pyridinium salts is a fundamental transformation in organic chemistry, enabling access to a wide array of molecular scaffolds with applications in medicinal chemistry, materials science, and catalysis. **2,4,6-Triphenylpyrylium** salts are highly effective reagents for this conversion of primary amines to pyridinium salts, often referred to as Katritzky salts.[1][2] This guide provides a comprehensive comparison of the performance of various **2,4,6-triphenylpyrylium** salts, with a focus on their efficiency, safety, and substrate scope, supported by experimental data and detailed protocols.

The choice of the counter-ion in the pyrylium salt can significantly influence not only the safety of the procedure but also the reaction conditions and, in some cases, the yield of the desired pyridinium product. While the perchlorate salt has historically been a popular choice, safety concerns have led to the widespread adoption of safer alternatives.[3]

## Comparative Performance of 2,4,6-Triphenylpyrylium Salts

The primary drawback of **2,4,6-triphenylpyrylium** perchlorate lies in its perchlorate anion, which is known to be potentially explosive, especially when heated or in the presence of organic materials.[3] This poses a significant safety risk and necessitates stringent handling







and disposal protocols.[3] Consequently, salts with more stable counter-ions such as tetrafluoroborate, hexafluorophosphate, and tosylate have been developed and are now more commonly used.[3]

The **2,4,6-triphenylpyrylium** tetrafluoroborate is the most prominent and widely accepted alternative, offering a significantly improved safety profile without the explosive risk associated with the perchlorate salt.[3] The data presented in the following table summarizes the performance of **2,4,6-triphenylpyrylium** perchlorate and its tetrafluoroborate alternative in the synthesis of N-aryl and N-alkyl pyridinium salts.



Reagent	Substrate (Primary Amine)	Solvent	Reaction Time	Yield (%)	Reference
2,4,6- Triphenylpyryl ium perchlorate	Aniline	Ethanol	2 h	85	[3]
2,4,6- Triphenylpyryl ium tetrafluorobor ate	Benzylamine	CH2Cl2/AcO H	1 h	71	[3]
2,4,6- Triphenylpyryl ium tetrafluorobor ate	Propargylami ne	CH2Cl2/AcO H	1 h	71	[4]
2,4,6- Triphenylpyryl ium tetrafluorobor ate	Allylamine	DCE/EtOH	18 min (flow)	44-54	[3]
2,4,6- Triphenylpyryl ium tetrafluorobor ate	Isopropylami ne	DCE/EtOH	18 min (flow)	25-37	[3]

As the data indicates, the tetrafluoroborate salt provides comparable, though sometimes slightly lower, yields to the perchlorate salt under similar or even milder reaction conditions.[3] Notably, the use of continuous-flow synthesis with the tetrafluoroborate salt has been shown to dramatically reduce reaction times.[3][5][6]

The reactivity of **2,4,6-triphenylpyrylium** salts is also influenced by several factors:



- Nucleophilicity of the Amine: Most primary amines react readily; however, very weakly nucleophilic amines may require harsher reaction conditions or activation.[3]
- Steric Hindrance: The reaction is sensitive to steric hindrance on both the pyrylium salt and the amine. Bulky primary amines or highly substituted pyrylium salts can lead to lower yields or require more forcing reaction conditions.[3][7]

### **Reaction Mechanism and Experimental Workflow**

The synthesis of an N-substituted pyridinium salt from a **2,4,6-triphenylpyrylium** salt proceeds through a well-established mechanism involving the nucleophilic attack of the primary amine on the pyrylium ring, followed by ring-opening and subsequent recyclization with the elimination of water.[1]

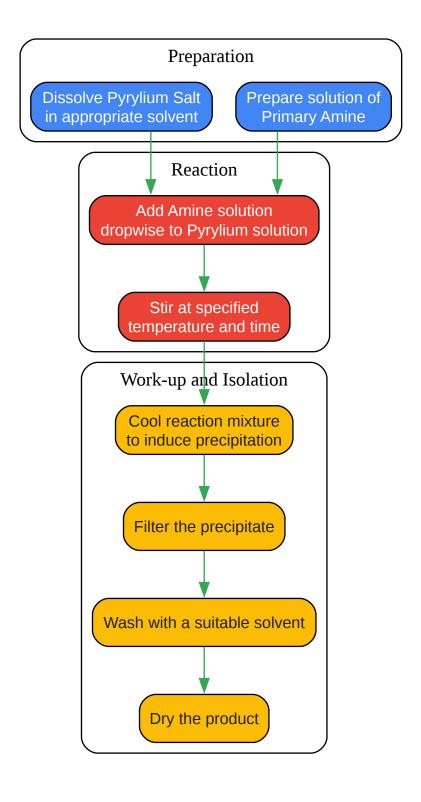


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Caption: General reaction pathway for pyridinium salt synthesis.

A general experimental workflow for the synthesis of pyridinium salts using **2,4,6- triphenylpyrylium** salts is depicted below. This workflow outlines the key steps from reagent preparation to product isolation.





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Caption: General experimental workflow for pyridinium salt synthesis.

### **Experimental Protocols**



# Batch Synthesis of N-Benzyl-2,4,6-triphenylpyridinium Perchlorate[1]

#### Materials:

- 2,4,6-Triphenylpyrylium perchlorate
- Benzylamine
- Absolute Ethanol

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve **2,4,6-triphenylpyrylium** perchlorate (10 mmol) in absolute ethanol (50 mL).
- To the resulting clear solution, add benzylamine (10 mmol) dropwise with stirring.
- Reflux the reaction mixture for 3 hours. A color change and the formation of a precipitate may be observed.
- Allow the reaction mixture to cool to room temperature.
- Further cool the mixture in an ice bath to complete the precipitation.
- Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford the N-benzyl-2,4,6-triphenylpyridinium perchlorate.

## Batch Synthesis of N-Propargyl-2,4,6triphenylpyridinium Tetrafluoroborate[4]

#### Materials:

- 2,4,6-Triphenylpyrylium tetrafluoroborate
- Propargylamine
- Dry Dichloromethane (CH2Cl2)



· Glacial Acetic Acid

#### Procedure:

- To a solution of propargylamine (3.2 equiv.) in dry CH2Cl2 (2 mL) and glacial acetic acid, add **2,4,6-triphenylpyrylium** tetrafluoroborate (1 equiv.) in two portions at 10-minute intervals.
- Stir the mixture at room temperature for 1 hour, monitoring the reaction for the complete transformation of the starting material.
- Evaporate the solvent to dryness.
- Crystallize the residue from diethyl ether (Et2O) to yield the N-propargyl-2,4,6triphenylpyridinium tetrafluoroborate (71% yield).

# Continuous-Flow Synthesis of N-Alkylpyridinium Tetrafluoroborates[5]

#### Materials:

- Chalcone
- Acetophenone
- Tetrafluoroboric acid diethyl etherate (HBF4·Et2O)
- Primary Amine
- 1,2-Dichloroethane (DCE)
- Ethanol (EtOH)

Procedure (Telescoped Synthesis):

- Prepare three separate feed solutions:
  - Feed 1: Chalcone (2 equiv) and acetophenone (1 equiv) diluted in DCE.



- Feed 2: HBF4·Et2O (2 equiv) diluted in DCE.
- Feed 3: Amine (4 equiv) diluted in EtOH.
- The feeds are pumped into a microreactor system. The first two feeds are mixed to synthesize the **2,4,6-triphenylpyrylium** tetrafluoroborate in situ.
- The resulting pyrylium salt solution is then mixed with the amine solution in a subsequent reactor coil.
- The reaction is carried out at a temperature of 130 °C with a total residence time of 18 minutes.
- The product precipitates directly at the outlet of the reactor into diethyl ether, is collected by filtration, and washed to yield the pure N-alkylpyridinium tetrafluoroborate.

### Conclusion

While **2,4,6-triphenylpyrylium** perchlorate is an effective reagent for pyridinium salt synthesis, its associated safety hazards make it a less desirable choice for modern synthetic applications. [3] **2,4,6-Triphenylpyrylium** tetrafluoroborate emerges as a superior alternative, offering a significantly better safety profile with comparable synthetic efficacy.[3] The development of continuous-flow methods further enhances the utility of the tetrafluoroborate salt, allowing for rapid and efficient synthesis of a diverse range of pyridinium salts. The selection of the appropriate **2,4,6-triphenylpyrylium** salt should be based on a careful consideration of the specific requirements of the synthesis, including the scale of the reaction, the nature of the substrate, and the available safety infrastructure.

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